molecular formula C15H16N2O3S B6369036 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol CAS No. 1261982-66-4

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Cat. No.: B6369036
CAS No.: 1261982-66-4
M. Wt: 304.4 g/mol
InChI Key: RTOAYNRBPKOMAP-UHFFFAOYSA-N
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Description

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridin-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The pyrrolidine ring is then functionalized to introduce the sulfonyl group. This is followed by the coupling of the sulfonylated pyrrolidine with a phenyl group and subsequent attachment to the pyridin-2-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key to its binding affinity and selectivity. The compound may inhibit enzymes or receptors by mimicking natural substrates or blocking active sites. This can lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is unique due to the combination of its structural elements, which confer specific reactivity and biological activity. The presence of the pyrrolidine ring, sulfonyl group, and pyridin-2-ol moiety in a single molecule allows for diverse applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15-7-6-13(11-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOAYNRBPKOMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683248
Record name 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-66-4
Record name 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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